
Thalidomide-O-C10-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C10-NH2 is a synthetic compound that combines a cereblon ligand derived from thalidomide with a linker crucial for PROTAC (Proteolysis Targeting Chimeras) technology . This compound is used in scientific research, particularly in the field of targeted protein degradation.
化学反应分析
Thalidomide-O-C10-NH2 undergoes various chemical reactions typical of organic compounds. These include:
Reduction: Reduction reactions can be performed on the compound, but detailed conditions are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the linker moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Thalidomide-O-C10-NH2 is primarily used in scientific research for its role in PROTAC technology. PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound has applications in:
Chemistry: Used as a tool for studying protein degradation mechanisms.
Biology: Helps in understanding the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic strategies
作用机制
Thalidomide-O-C10-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play roles in various cellular processes .
相似化合物的比较
Thalidomide-O-C10-NH2 is unique due to its specific combination of a cereblon ligand and a linker for PROTAC technology. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
These compounds share a common mechanism of action involving cereblon binding but differ in their specific applications and therapeutic effects .
属性
分子式 |
C23H31N3O5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O5/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28/h9-11,17H,1-8,12-15,24H2,(H,25,27,28) |
InChI 键 |
GYCOQQKBPGDRKH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
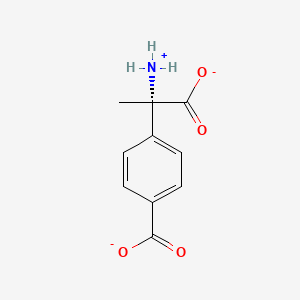
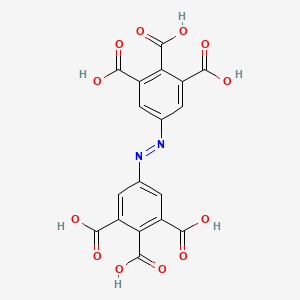
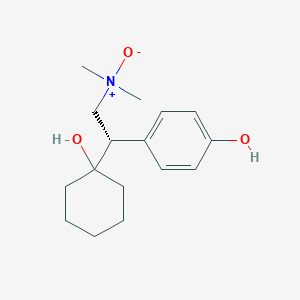
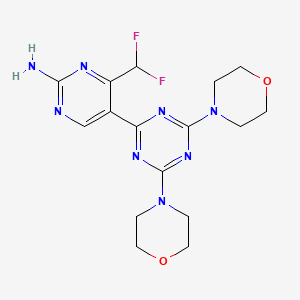
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
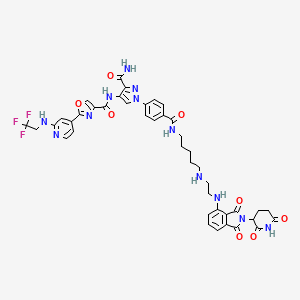
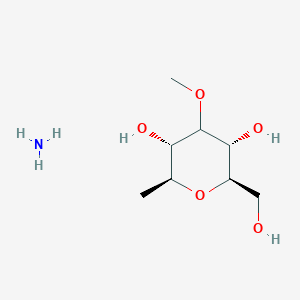

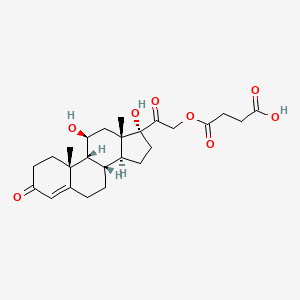

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
